1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene
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Overview
Description
1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene is a chemical compound with the molecular formula C11H14BrCl. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a chlorine atom, and a 2-methylbutan-2-yl group. This compound is typically a colorless to pale-yellow liquid and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene can be achieved through several methods. One common approach involves the alkylation of 4-chlorobenzene with 4-bromo-2-methylbutan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to convert the benzene ring to a cyclohexane ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can be used for oxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Major Products Formed
Substitution: Products include iodinated derivatives or other substituted benzene compounds.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include dehalogenated compounds or cyclohexane derivatives.
Scientific Research Applications
1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The 2-methylbutan-2-yl group can provide steric hindrance, affecting the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2-methylbutan-2-yl)benzene: Similar structure but lacks the chlorine atom.
1-(4-Chloro-2-methylbutan-2-yl)benzene: Similar structure but lacks the bromine atom.
1-(4-Bromo-2-methylbutan-2-yl)cyclopropane: Similar structure but with a cyclopropane ring instead of a benzene ring.
Uniqueness
The combination of these substituents makes it a versatile compound for various synthetic and industrial applications .
Properties
Molecular Formula |
C11H14BrCl |
---|---|
Molecular Weight |
261.58 g/mol |
IUPAC Name |
1-(4-bromo-2-methylbutan-2-yl)-4-chlorobenzene |
InChI |
InChI=1S/C11H14BrCl/c1-11(2,7-8-12)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 |
InChI Key |
WSQJKMYYISVOTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCBr)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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